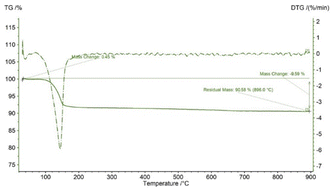Synthesis of nano-crystallite gypsum and bassanite from waste Pila globosa shells: crystallographic characterization
RSC Advances Pub Date: 2022-09-03 DOI: 10.1039/D2RA04881G
Abstract
For the first time, in this work, waste Pila globosa shells have been used to synthesize two industrially valuable materials, gypsum and bassanite. In the first stage, gypsum was synthesized using a wet chemical precipitation method. Subsequently, bassanite was produced by the heat treatment of gypsum at a certain temperature (200 °C), which was chosen after TGA and DSC analysis. The synthesized gypsum and bassanite phases were confirmed by XRD with the assistance of FTIR spectroscopy. Various crystallographic parameters of gypsum and bassanite were investigated, such as the crystallite size (a number of models were employed along with the Scherrer equation), crystallinity index, lattice parameters, unit cell volume, dislocation density, relative intensity, preference growth, specific surface area, microstrain (models were also engaged), and residual stress using the XRD-sin2 Ψ technique.


Recommended Literature
- [1] Thermal convection induced TiO2 microclews as superior electrode materials for lithium-ion batteries†
- [2] Germanium–tin alloy nanocrystals for high-performance lithium ion batteries†
- [3] Hydroxyapatite-supported palladium (0) as a highly efficient catalyst for the Suzuki coupling and aerobic oxidation of benzyl alcohols in water
- [4] Master equation modelling of non-equilibrium chemistry in stellar outflows†‡
- [5] Photochemical oxidation of water catalysed by cyclometalated Ir(iii) complexes bearing Schiff-base ligands†
- [6] Front cover
- [7] Intense fluorescence of 1-aryl-2,3,4,5-tetraphenylphosphole oxides in the crystalline state†‡§
- [8] A clustering-triggered emission strategy for tunable multicolor persistent phosphorescence†
- [9] Carbazole photorefractive materials
- [10] Evidence of the participation of electronic excited states in the mechanism of positronium formation in substitutional Tb1−xEux(dpm)3 solid solutions studied by optical and positron annihilation spectroscopies

Journal Name:RSC Advances
Research Products
-
CAS no.: 12025-32-0









